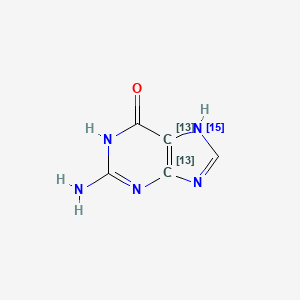
Guanine-4,5-13C2,7-15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanine-4,5-13C2,7-15N is a stable isotope-labeled compound of guanine, one of the five nucleobases incorporated into biological nucleic acids. Guanine, along with adenine and cytosine, is present in both DNA and RNA, whereas thymine is usually seen only in DNA, and uracil only in RNA . The labeled isotopes, carbon-13 and nitrogen-15, make this compound particularly useful in various scientific research applications, including studies involving nucleic acids and metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Guanine-4,5-13C2,7-15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine molecule. This process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the efficient incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity labeled precursors and advanced chemical reactors to achieve high yields and purity. Quality control measures, such as chromatography and mass spectrometry, are employed to ensure the consistency and quality of the final product .
化学反応の分析
Reactivity at N7 Position
The N7 site in guanine is highly susceptible to alkylation and oxidation due to its nucleophilic nature:
-
Alkylation : Electrophiles (e.g., methylating agents) form N7-Me-Gua adducts, which depurinate rapidly (half-life: 2–150 hours in dsDNA) .
-
Oxidation : Hydroxyl radicals (- OH) generate 8-oxo-dG and Fapy-dG lesions via C8-OH adduct intermediates .
Reaction Pathways :
-
Depurination :
N7-alkyl-guanine→apurinic site+alkylated base -
Ring Opening :
N7-alkyl-guanine→5-N-alkyl-FAPy
Analytical Workflows
Commercial Availability and Specifications
This synthesis of data highlights the compound’s utility in elucidating nucleic acid chemistry and cellular metabolism, with rigorous methodologies ensuring reproducibility and precision.
科学的研究の応用
Guanine-4,5-13C2,7-15N has a wide range of scientific research applications:
作用機序
The mechanism of action of Guanine-4,5-13C2,7-15N involves its incorporation into nucleic acids, where it participates in various biochemical processes. The labeled isotopes allow researchers to trace the compound’s interactions and transformations within cells. Molecular targets include enzymes involved in nucleic acid synthesis and repair, such as DNA polymerases and nucleases .
類似化合物との比較
Similar Compounds
Adenine-13C2,15N: Another stable isotope-labeled nucleobase used in similar research applications.
Cytosine-13C2,15N: Labeled cytosine used for studying nucleic acid interactions and metabolic pathways.
Thymine-13C2,15N: Labeled thymine used in DNA-related research.
Uniqueness
Guanine-4,5-13C2,7-15N is unique due to its specific labeling at the 4,5 carbon and 7 nitrogen positions, which provides distinct advantages in tracing and studying its behavior in complex biological systems. This specificity allows for more precise and detailed analysis compared to other labeled nucleobases .
生物活性
Guanine-4,5-13C2,7-15N is a stable isotope-labeled derivative of guanine, a crucial purine nucleobase integral to the structure and function of nucleic acids such as DNA and RNA. This compound is characterized by the incorporation of carbon-13 and nitrogen-15 isotopes at specific positions on the guanine molecule, which enhances its utility in various scientific applications, particularly in molecular biology and biochemistry.
Chemical Structure and Properties
The molecular formula for this compound is C5H5N5O, and it has a CAS number of 1207525-05-0. The specific labeling at positions 4, 5, and 7 allows for precise tracking in biochemical studies.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₅N₅O |
| CAS Number | 1207525-05-0 |
| Molecular Weight | 154.1 g/mol |
| Isotope Labels | Carbon-13, Nitrogen-15 |
Biological Significance
Guanine plays a vital role in various biological processes, including:
- RNA Synthesis : Guanine is a key component of ribonucleic acid (RNA), contributing to genetic coding and regulatory functions within cells.
- DNA Structure : As one of the four primary nucleobases in DNA, guanine is essential for maintaining the stability and integrity of genetic material.
The isotopic labeling of this compound facilitates advanced studies on molecular interactions and metabolic pathways. It serves as a tracer in metabolic studies and structural analyses using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Metabolic Studies
Research utilizing this compound has demonstrated its effectiveness in tracking nucleotide incorporation during DNA and RNA synthesis. For instance, studies have shown that this compound can be incorporated into RNA molecules, allowing researchers to observe RNA dynamics and interactions with proteins or other nucleic acids through advanced spectroscopic techniques.
Interaction Studies
Studies focusing on the interactions of this compound within biological systems have highlighted its role in understanding guanine-specific interactions. The incorporation into nucleic acids enables researchers to investigate:
- Molecular Dynamics : NMR spectroscopy has been used to study the conformational changes in RNA when guanine is present.
- Protein-Nucleic Acid Interactions : The labeled guanine can help elucidate mechanisms of protein binding to nucleic acids.
These interaction studies are crucial for drug design and understanding biological mechanisms at a molecular level.
Case Studies
- RNA Dynamics : A study utilized this compound to investigate the dynamics of RNA molecules under various conditions. The results indicated that the presence of labeled guanine affected the stability and folding patterns of RNA structures.
- Drug Development : In drug design research, this compound has been employed to explore how potential therapeutic agents interact with nucleic acids. This research aims to identify compounds that could effectively target specific RNA structures implicated in diseases.
特性
分子式 |
C5H5N5O |
|---|---|
分子量 |
154.11 g/mol |
IUPAC名 |
2-amino-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i2+1,3+1,7+1 |
InChIキー |
UYTPUPDQBNUYGX-QZTPXDJLSA-N |
異性体SMILES |
C1=N[13C]2=[13C]([15NH]1)C(=O)NC(=N2)N |
正規SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















